molecular formula C18H21N3O4 B6974028 propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate

propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate

Cat. No.: B6974028
M. Wt: 343.4 g/mol
InChI Key: WPCJXJCBBGEPKR-HNNXBMFYSA-N
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Description

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a pyridinylcarbamoylamino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The synthesis begins with the preparation of the 4-hydroxyphenyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Pyridinylcarbamoylamino Group: The next step involves the coupling of the hydroxyphenyl intermediate with a pyridinylcarbamoyl chloride under basic conditions to form the pyridinylcarbamoylamino derivative.

    Esterification: The final step is the esterification of the pyridinylcarbamoylamino derivative with propan-2-ol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridinylcarbamoylamino group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Amides or alternative esters.

Scientific Research Applications

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridinylcarbamoylamino group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (2S)-3-(4-methoxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-3-ylcarbamoylamino)propanoate: Similar structure but with the pyridinyl group at a different position.

Uniqueness

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and pyridinylcarbamoylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(2)25-17(23)15(11-13-6-8-14(22)9-7-13)20-18(24)21-16-5-3-4-10-19-16/h3-10,12,15,22H,11H2,1-2H3,(H2,19,20,21,24)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCJXJCBBGEPKR-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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